molecular formula C10H11N5 B1433598 1-Ethyl-3-methylimidazolium tricyanomethanide CAS No. 666823-18-3

1-Ethyl-3-methylimidazolium tricyanomethanide

Cat. No.: B1433598
CAS No.: 666823-18-3
M. Wt: 201.23 g/mol
InChI Key: SCAQVLGGENTPGK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium tricyanomethanide is an ionic liquid with the molecular formula C10H11N5 . This compound is known for its excellent solubility and ionic conductivity, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

1-Ethyl-3-methylimidazolium tricyanomethanide is typically synthesized through a two-step process:

Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium tricyanomethanide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized derivatives .

Scientific Research Applications

1-Ethyl-3-methylimidazolium tricyanomethanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-3-methylimidazolium tricyanomethanide exerts its effects is primarily through its ionic nature. It interacts with molecular targets by forming ionic bonds and facilitating electron transfer processes. This interaction can influence various molecular pathways, making it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium tricyanomethanide can be compared with other ionic liquids, such as:

  • 1-Ethyl-3-methylimidazolium acetate
  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Ethyl-3-methylimidazolium hydrogen sulfate

These compounds share similar ionic properties but differ in their specific anions, which can influence their solubility, reactivity, and applications. For instance, 1-ethyl-3-methylimidazolium acetate is often used in cellulose processing, while 1-ethyl-3-methylimidazolium trifluoromethanesulfonate is used in electrochemical applications .

Conclusion

This compound is a versatile ionic liquid with significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,2-dicyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C4N3/c1-3-8-5-4-7(2)6-8;5-1-4(2-6)3-7/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQVLGGENTPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666823-18-3
Record name 1-Ethyl-3-methylimidazolium Tricyanomethanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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